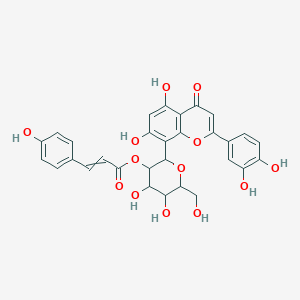
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene typically involves the bromination of 3-(3-bromopropyl)-5-fluorobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene undergoes a variety of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-). These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH) under mild conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding hydrocarbons.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures. These reactions typically require palladium (Pd) catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene has several applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It is utilized in the development of novel drugs and therapeutic agents, particularly in the design of molecules with specific biological activities.
Industry: The compound is employed in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene involves its ability to undergo various chemical transformations, which can be exploited to achieve desired effects. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-(3-bromopropyl)-3-fluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-3-(3-bromopropyl)-4-fluorobenzene:
1-Bromo-3-(3-bromopropyl)-2-fluorobenzene: Differing in the position of the fluorine atom, affecting its reactivity and suitability for specific reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C9H9Br2F |
|---|---|
Molekulargewicht |
295.97 g/mol |
IUPAC-Name |
1-bromo-3-(3-bromopropyl)-5-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
InChI-Schlüssel |
PIEJXWFWYNBJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)Br)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


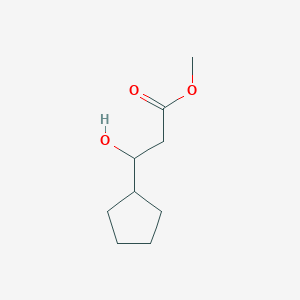
![{1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B12441453.png)
![methyl (2E)-3-[3-(N-{[4'-(dimethylamino)-[1,1'-biphenyl]-4-yl]methyl}-6-(methylamino)naphthalene-2-amido)phenyl]prop-2-enoate](/img/structure/B12441458.png)

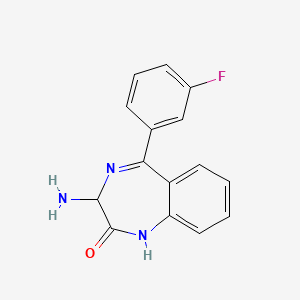
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)
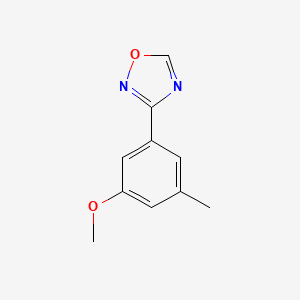
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)
![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
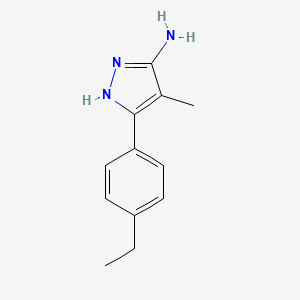
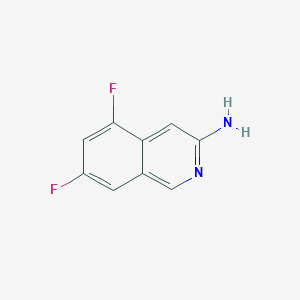

![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
